molecular formula C8H10O2 B1599824 1-(Methoxymethoxy)benzene CAS No. 824-91-9

1-(Methoxymethoxy)benzene

Cat. No. B1599824
CAS RN: 824-91-9
M. Wt: 138.16 g/mol
InChI Key: DDAHODSRFCRULG-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)benzene, also known as 1-methoxymethoxybenzene or 1-MMB, is an organic compound with the molecular formula C7H10O2. It is a colorless liquid with a sweet, balsamic odor and is soluble in water. 1-MMB is a derivative of benzene, and is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. 1-MMB has also been studied for its potential therapeutic applications due to its ability to modulate the activity of enzymes involved in drug metabolism.

Scientific Research Applications

Synthesis and Molecular Structures 1-(Methoxymethoxy)benzene plays a crucial role in the synthesis of complex molecular structures. For instance, it is used in the synthesis of nonsymmetric pillar[5]arenes, where its derivatives facilitate the formation of regioisomeric pillar[5]arenes with high yield and stereoselectivity (Kou et al., 2010). Similarly, 1-(Methoxymethoxy)benzene derivatives are instrumental in the development of inifers, which are initiator/transfer agents for cationic polymerizations (Dittmer et al., 1992).

Solvent Extraction and Recovery Systems The compound is also pivotal in creating effective solvent extraction systems. For instance, derivatives of 1-(Methoxymethoxy)benzene have been used to develop a solvent extraction system for the selective recovery of palladium from secondary raw materials like spent automotive catalysts (Traeger et al., 2012).

Electrochemical Applications In electrochemical systems, 1-(Methoxymethoxy)benzene derivatives demonstrate significant utility. They are used in the synthesis of methoxymethyl benzene through the oxidation of toluene in electrochemical catalytic reactors, showing high selectivity and efficiency (Chen et al., 2008).

Liquid Crystal and Molecular Assembly 1-(Methoxymethoxy)benzene derivatives are involved in the formation of liquid crystalline phases and molecular assemblies. Research indicates that these derivatives can self-assemble into columns and form highly ordered phases, which are significant in the field of materials science (Bushey et al., 2001).

Photochemical Reactions In the field of photochemistry, derivatives of 1-(Methoxymethoxy)benzene are used in photo-Fries rearrangements to produce hydroxychalcones and other photochemical products (Onodera et al., 1974).

properties

IUPAC Name

methoxymethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAHODSRFCRULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434953
Record name Methoxymethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethoxy)benzene

CAS RN

824-91-9
Record name Methoxymethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an ice bath, about 200 g of phenol and about 256 g of chloromethyl methyl ether were mixed and stirred in about 2 L of methylene chloride (MC), and about 740 ml of diisopropylethylamine (DIPEA) was gradually dropped. Next, the ice bath was removed and a temperature was increased, and then a synthesis reaction (see Equation 1 below) was performed while stirring for about 12 hours at room temperature. Next, distilled water was added in a reaction mixed liquid to complete the synthesis reaction and to extract an organic phase. Next, the organic phase was washed using about 0.5 N of HCl aqueous solution, distilled water, about 1 N of NaOH aqueous solution, and distilled water in the stated order, and then dried using magnesium sulphate. Next, the organic phase was filtered and concentrated to obtain about 240 g (a yield: about 81.7%) of methoxymethoxybenzene, and a structure of the methoxymethoxybenzene was observed by 1H-NMR (see FIG. 1):
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
81.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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